BenchChemオンラインストアへようこそ!

Pyrimethamine

Antimalarial DHFR Inhibition Plasmodium falciparum

Select Pyrimethamine (58-14-0) for unmatched DHFR inhibition potency. With a Plasmodium falciparum IC50 of 733.26 nM—over 40-fold lower than trimethoprim—it provides exceptional assay sensitivity for antimalarial screening. It is the established benchmark for Toxoplasma gondii combination studies, demonstrating low-dose synergy with sulfadiazine. Its 85-hour human half-life and >90% oral bioavailability enable accurate pharmacokinetic modeling for chemoprevention research. For rapid in vivo onset, consider advanced nanosuspension formulations achieving Tmax in 0.5 hours.

Molecular Formula C12H13ClN4
Molecular Weight 248.71 g/mol
CAS No. 58-14-0
Cat. No. B1678524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimethamine
CAS58-14-0
SynonymsPyrimethamine;  Daraprim;  Chloridine;  Ethylpyrimidine;  Aventis Brand of Pyrimethamine;  Chloridin;  Daraprim;  Glaxo Wellcome Brand of Pyrimethamine;  GlaxoSmithKline Brand of Pyrimethamine;  Malocide;  Pyrimethamine;  Tindurine;  Wellcome Brand of Pyrimethamine; 
Molecular FormulaC12H13ClN4
Molecular Weight248.71 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H13ClN4/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H4,14,15,16,17)
InChIKeyWKSAUQYGYAYLPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility37.3 [ug/mL] (The mean of the results at pH 7.4)
less than 0.1 mg/mL at 70 °F (NTP, 1992)
In water, 10 mg/L (temperature not specified)
Practically insoluble in water;  slightly soluble in ethanol (about 9 g/L), in dilute HCl (about 5 g/L);  soluble in boiling ethanol (about 25 g/L);  Very sparingly soluble in propylene glycol and dimethylacetamide at 70 °C
1.79e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimethamine (CAS 58-14-0): A Definitive DHFR Inhibitor for Antiprotozoal Research and Drug Development


Pyrimethamine (CAS 58-14-0) is a synthetic derivative of ethyl-pyrimidine and a potent, competitive inhibitor of dihydrofolate reductase (DHFR) [1]. It is classified as an antifolate and is widely recognized as an antimalarial and antiprotozoal agent . Its primary mechanism involves disrupting folate metabolism in susceptible organisms, thereby inhibiting nucleic acid synthesis and cellular proliferation .

The Critical Distinction: Why Not All Antifolates Are Interchangeable with Pyrimethamine


While several antifolate compounds inhibit DHFR, their selectivity, potency, and pharmacokinetic profiles differ significantly across species and enzymes, making simple substitution untenable. The effectiveness of pyrimethamine, particularly against protozoal DHFR, does not directly translate to other antifolates like trimethoprim or methotrexate due to vast differences in binding affinity and selectivity [1][2]. For instance, the drug's relatively long half-life in humans (mean 85 hours) and high oral bioavailability (>90%) are specific characteristics that dictate its dosing and utility in chemoprevention, which are not shared by all analogs [3][4]. Therefore, selecting the correct DHFR inhibitor requires precise, comparator-based evidence to ensure experimental validity and therapeutic relevance.

Quantifying Pyrimethamine's Advantage: Head-to-Head Performance Data Against Key Comparators


Pyrimethamine vs. Trimethoprim: Over 40-Fold Superior Potency Against Plasmodium falciparum DHFR

Pyrimethamine demonstrates significantly greater potency than the antibacterial DHFR inhibitor trimethoprim against Plasmodium falciparum, the malaria parasite. In vitro studies on Kenyan P. falciparum isolates revealed a median IC50 for pyrimethamine of 733.26 nM, compared to a median IC50 of 29,656.04 nM for trimethoprim [1]. This represents a greater than 40-fold difference in potency, confirming that trimethoprim is not a suitable substitute for pyrimethamine in antimalarial applications.

Antimalarial DHFR Inhibition Plasmodium falciparum

Pyrimethamine vs. Trimethoprim: >35-Fold Greater Potency Against Echinococcus DHFR

The selectivity and potency advantage of pyrimethamine over trimethoprim extends beyond malaria to other parasitic infections. In an in vitro study comparing inhibition of recombinant Echinococcus granulosus dihydrofolate reductase (rEg-DHFR), pyrimethamine exhibited an IC50 of 0.86 µM, whereas trimethoprim showed an IC50 of 30.81 µM [1]. This represents a 35.8-fold higher potency for pyrimethamine.

Antiparasitic DHFR Inhibition Echinococcus

Superior In Vitro Potency: Pyrimethamine is the Most Active Single Agent Against Toxoplasma gondii

In a direct comparison of anti-Toxoplasma activity, pyrimethamine was identified as the most potent single agent. The study found that while sulfonamides like sulfadiazine were effective, they were only so at high concentrations, whereas pyrimethamine demonstrated the highest intrinsic activity [1][2]. Furthermore, the combination of pyrimethamine with sulfadiazine exhibits synergy, with low-dose combinations being effective [3].

Anti-Toxoplasma In Vitro Efficacy Sulfonamide

Pyrimethamine vs. Metoprine and Etoprine: Differentiated Pharmacokinetic Profile for Prophylaxis

Pyrimethamine possesses a distinct pharmacokinetic profile compared to other lipid-soluble DHFR inhibitors. In a comparative study, the mean plasma half-life in humans was 85 hours for pyrimethamine, which is significantly shorter than that of metoprine (216 hours) and etoprine (176 hours) [1]. Additionally, its lipophilicity (log P = 2.69) is lower than both metoprine (log P = 2.82) and etoprine (log P = 3.19) [1]. These differences dictate its specific suitability for intermittent preventive treatment (IPT) where a shorter drug exposure is clinically advantageous.

Pharmacokinetics Half-life Lipophilicity

Pyrimethamine vs. Methotrexate and Trimetrexate: Species-Specific Potency Against Pneumocystis carinii DHFR

The activity of pyrimethamine against Pneumocystis carinii DHFR is moderate compared to other antifolates, with an ID50 of 2,800 nM. This is significantly weaker than methotrexate (ID50 = 1.4 nM) and trimetrexate (ID50 = 26.1 nM), but substantially more potent than trimethoprim (ID50 = 39,600 nM) [1]. However, the clinical utility of methotrexate is limited by its poor cellular uptake in P. carinii, a limitation not shared by the more lipophilic trimetrexate or pyrimethamine [1]. This context is critical for researchers studying pneumocystosis.

Antipneumocystis DHFR Inhibition Selectivity

Enhanced Bioavailability via Nanosuspension: Pyrimethamine Formulation Improves Onset of Action

While the compound itself has established properties, its formulation can be optimized. Compared to plain and marketed pyrimethamine suspensions, a nanosuspension formulation of pyrimethamine demonstrated a significantly faster onset of action (Tmax 0.5 h vs. 2 h) and higher systemic exposure (AUC0-24 h and Cmax) in rat models [1]. This illustrates that the utility of pyrimethamine can be further enhanced through advanced formulation strategies, a key consideration for in vivo studies.

Drug Delivery Bioavailability Nanosuspension

Precision Applications of Pyrimethamine: Evidence-Backed Use Cases in Research and Development


Antimalarial In Vitro Assays Requiring High Potency Against P. falciparum

Pyrimethamine is the compound of choice for in vitro antimalarial assays against Plasmodium falciparum when a potent DHFR inhibitor is required. Its median IC50 of 733.26 nM, as demonstrated against Kenyan isolates, is more than 40-fold lower than that of the related antifolate trimethoprim (IC50 = 29,656.04 nM), ensuring robust assay sensitivity and a clear window of activity [1]. This potency makes it a standard positive control and a critical reference compound for screening new antimalarial agents.

Foundational Component for Anti-Toxoplasma Combination Therapy Research

Based on evidence showing pyrimethamine is the most potent single agent against Toxoplasma gondii and exhibits synergy with sulfadiazine, it serves as the essential building block for in vitro and in vivo combination studies [1][2]. Researchers developing or testing new anti-Toxoplasma regimens should utilize pyrimethamine as the benchmark DHFR inhibitor against which new combinations or novel compounds are compared, due to its established synergistic potential at low doses [3].

Malaria Intermittent Preventive Treatment (IPT) Pharmacokinetic/Pharmacodynamic Modeling

For studies focused on the pharmacokinetic and pharmacodynamic modeling of malaria chemoprevention, pyrimethamine's distinct human half-life of 85 hours and high oral bioavailability (>90%) make it the appropriate candidate [1][2]. Its pharmacokinetic profile is well-suited for simulating and optimizing intermittent preventive treatment regimens, which would not be accurately modeled using longer-acting analogs like metoprine (216-hour half-life) [1].

In Vivo Studies Leveraging Optimized Formulations for Improved Bioavailability

For in vivo studies where rapid onset of action or enhanced bioavailability is critical, researchers should consider advanced formulations of pyrimethamine. Data from rat studies show a pyrimethamine nanosuspension achieves a Tmax of 0.5 hours, four times faster than standard suspensions (2 hours), and increases systemic exposure [1]. This application scenario is particularly relevant for studies in small animal models where efficient drug delivery and a rapid therapeutic effect are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrimethamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.